(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile
Description
(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile is a synthetic organic compound that features a thiazole ring, a pyridine ring, and a methoxyphenyl group
Properties
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-22-16-6-4-14(5-7-16)17-12-23-18(21-17)15(10-19)9-13-3-2-8-20-11-13/h2-9,11-12H,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFDVOPQBOGLBR-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CN=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the methoxyphenyl group and a halogenated thiazole.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the thiazole-pyridine intermediate and malononitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the double bond to a single bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, reduced nitriles, and hydrogenated products.
Substitution: Various substituted thiazole or pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives, including the compound , exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. A study highlighted that compounds similar to (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile demonstrated selective inhibition against breast cancer cell lines, such as MDA-MB-231, with IC50 values indicating potent activity .
Anti-inflammatory Properties
Thiazole compounds are also recognized for their anti-inflammatory effects. The ability of these compounds to inhibit cyclooxygenase (COX) enzymes suggests their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The structural modifications in thiazole derivatives can enhance their selectivity and potency against COX-2, making them valuable in developing new anti-inflammatory therapies .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazole and pyridine moieties are known for their broad-spectrum antimicrobial activities. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further exploration in antibiotic development .
Corrosion Inhibition
The compound has been investigated for its effectiveness as a corrosion inhibitor. Research indicates that thiazole derivatives can significantly reduce corrosion rates in mild steel exposed to acidic environments. The mechanism involves the formation of a protective layer on the metal surface, which prevents corrosive agents from penetrating. Studies have demonstrated that such compounds can achieve high inhibition efficiencies (up to 96%) at low concentrations .
Organic Electronics
The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors opens avenues for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of thiazole into polymer matrices has shown improved charge transport characteristics, enhancing device performance .
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against MDA-MB-231 cells, with some compounds showing IC50 values lower than those of established chemotherapeutics .
Case Study 2: Corrosion Inhibition Performance
In a comparative study on corrosion inhibitors for mild steel in hydrochloric acid, this compound was tested alongside other known inhibitors. The results demonstrated that this compound formed a stable protective layer on the metal surface, leading to substantial reductions in corrosion rates compared to untreated samples .
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The thiazole and pyridine rings could facilitate binding to specific molecular targets, while the methoxyphenyl group may enhance its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile: can be compared with other thiazole or pyridine-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
The compound (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 297.4 g/mol. The structure includes a thiazole ring, a pyridine moiety, and a methoxyphenyl group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Anticancer Properties
Studies have indicated that thiazole derivatives exhibit significant anticancer activity. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Research indicates that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Case Study : A recent study demonstrated that thiazole derivatives induced apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, leading to increased cell death rates .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Research Findings : A study highlighted that thiazole-based compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, thiazole derivatives have shown potential anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokine production and modulate immune responses.
Experimental Evidence : In vivo studies have demonstrated that thiazole derivatives can reduce inflammation in animal models of arthritis by decreasing levels of TNF-alpha and IL-6, which are critical mediators of inflammation .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and bacterial survival.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells through the modulation of caspases and Bcl-2 family proteins.
- Cytokine Modulation : The compound alters cytokine production in inflammatory responses, reducing overall inflammation.
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Knoevenagel condensation, where 4-(4-methoxyphenyl)-1,3-thiazole-2-carbaldehyde reacts with 3-cyano-pyridine derivatives. Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to improved solubility of intermediates .
- Catalyst use : Piperidine or ammonium acetate accelerates enolate formation, critical for Z-isomer selectivity .
- Temperature control : Maintain 60–80°C to avoid side reactions like thiazole ring decomposition .
- Monitoring : Use TLC or HPLC to track intermediate formation, particularly the (Z)-configuration, which is sterically stabilized by the pyridinyl group .
Q. How should researchers characterize the stereochemistry and tautomerism of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the (Z)-configuration via single-crystal analysis, focusing on the C=C double bond geometry and dihedral angles between the thiazole and pyridine rings .
- NMR spectroscopy : Use - NOESY to confirm spatial proximity of the methoxyphenyl and pyridinyl groups. NMR can identify deshielding effects from the nitrile group .
- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical bond lengths, ensuring tautomeric stability (e.g., enamine vs. keto forms) .
Q. What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-MS : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to separate isomers and detect impurities (<0.5% threshold) .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values to validate synthetic accuracy .
- Melting point analysis : Compare with literature values (e.g., 165–168°C) to identify polymorphic variations .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets or reactivity?
Methodological Answer:
- Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina. The pyridinyl and nitrile groups often interact with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- MD simulations : Analyze binding stability over 100 ns trajectories, focusing on hydrogen bonds between the methoxyphenyl group and residues like Asp831 in EGFR .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with inhibitory activity using Hammett constants or frontier molecular orbitals .
Q. How to resolve contradictions in reported solubility or stability data?
Methodological Answer:
- Solvent screening : Test solubility in DMSO (high), ethanol (moderate), and water (low) under controlled pH (4–9). Note that the nitrile group hydrolyzes in alkaline conditions, requiring inert atmospheres for long-term storage .
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to identify decomposition thresholds (>200°C) and UV-Vis spectroscopy to monitor photodegradation under ICH Q1B guidelines .
Q. What strategies validate the compound’s mechanism of action in biological assays?
Methodological Answer:
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., COX-2 or MAPK) using fluorescence-based substrates. Include positive controls (e.g., celecoxib) and validate via Lineweaver-Burk plots .
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells, noting enhanced permeability from the lipophilic thiazole ring .
- Mutagenesis studies : Engineer kinase mutants (e.g., T790M in EGFR) to confirm binding specificity via SPR or ITC .
Data Contradiction Analysis
Q. How to address discrepancies in spectral data between synthesized batches?
Methodological Answer:
- Batch comparison : Perform NMR overlay analysis to identify impurities (e.g., unreacted aldehyde precursors) .
- Crystallographic validation : Compare unit cell parameters (e.g., space group P2/c) across batches to rule out polymorphism .
- Isotopic labeling : Use -labeled pyridine derivatives to trace unexpected tautomeric shifts in NMR spectra .
Q. Why do computational predictions of electronic properties conflict with experimental results?
Methodological Answer:
- Basis set selection : Upgrade from 6-31G* to def2-TZVP for better electron density mapping, especially for the conjugated π-system .
- Solvent effects : Include PCM models in DFT calculations to account for solvatochromic shifts in UV-Vis spectra .
- Experimental recalibration : Validate HOMO-LUMO gaps via cyclic voltammetry, adjusting computational parameters to match observed redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
